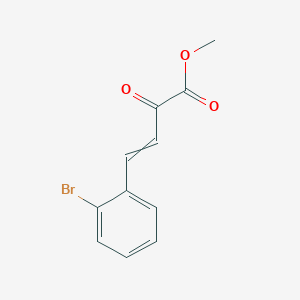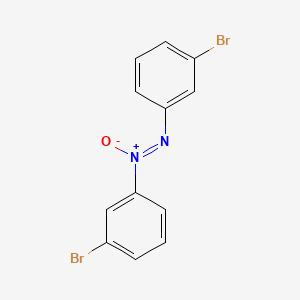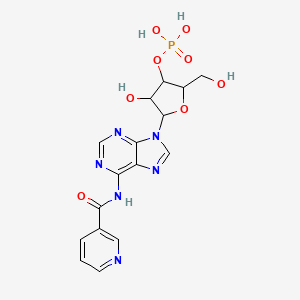
1-Eicosanol, hydrogen sulfate, magnesium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Eicosanol, hydrogen sulfate, magnesium salt is a chemical compound with the molecular formula C20H42O4S1/2Mg It is a derivative of 1-Eicosanol, a long-chain fatty alcohol, and is combined with hydrogen sulfate and magnesium to form a salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 1-Eicosanol, hydrogen sulfate, magnesium salt typically involves the reaction of 1-Eicosanol with sulfuric acid to form the hydrogen sulfate ester. This intermediate is then reacted with magnesium salts to produce the final compound. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways. The process includes the careful handling of reactants and optimization of reaction conditions to maximize yield and purity. Techniques such as crystallization and filtration are employed to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Eicosanol, hydrogen sulfate, magnesium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the sulfate group back to the hydroxyl group.
Substitution: The hydrogen sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Eicosanol, hydrogen sulfate, magnesium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential effects on biological systems, including its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of surfactants, emulsifiers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Eicosanol, hydrogen sulfate, magnesium salt involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, influence cell signaling pathways, and alter membrane properties. Its effects are mediated through the binding of the sulfate group to specific receptors and the magnesium ion’s role in stabilizing the structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Eicosanol: The parent compound, a long-chain fatty alcohol.
Magnesium sulfate: A common magnesium salt with various applications.
Hydrogen sulfate esters: Compounds with similar sulfate groups but different alkyl chains.
Uniqueness
1-Eicosanol, hydrogen sulfate, magnesium salt is unique due to its combination of a long-chain fatty alcohol with sulfate and magnesium. This combination imparts distinct properties, such as enhanced solubility and specific biological activities, making it valuable for specialized applications.
Eigenschaften
CAS-Nummer |
72018-22-5 |
|---|---|
Molekularformel |
C40H82MgO8S2 |
Molekulargewicht |
779.5 g/mol |
IUPAC-Name |
magnesium;icosyl sulfate |
InChI |
InChI=1S/2C20H42O4S.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-25(21,22)23;/h2*2-20H2,1H3,(H,21,22,23);/q;;+2/p-2 |
InChI-Schlüssel |
BBNWLZJPALVDSV-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(2-methylpiperidin-1-yl)propan-1-one](/img/structure/B14163283.png)

![4-methoxy-N-[2-(1-methyl-5-nitrobenzimidazol-2-yl)ethyl]benzamide](/img/structure/B14163292.png)
![2,3-Bis[(1H-imidazol-1-yl)methyl]quinoxaline](/img/structure/B14163293.png)

![(4E)-N-(2H-1,3-Benzodioxol-5-yl)-8-methoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-imine](/img/structure/B14163306.png)
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B14163311.png)
![1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 4-hydroxy-](/img/structure/B14163319.png)

![2,6-Dichloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B14163329.png)



![3-[5-Phenyl-2-[[5-phenyl-3-(3-sulfopropyl)-1,3-benzoxazol-2-ylidene]methyl]-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B14163363.png)
